

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 4-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No.: B067198

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In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzo[d]isoxazole core is a quintessential example of such a scaffold, forming the backbone of numerous compounds with significant biological activity.^{[1][2]} This guide focuses on a particularly valuable derivative: **4-Fluorobenzo[d]isoxazol-3(2H)-one**.

The strategic incorporation of a fluorine atom at the 4-position of the benzisoxazolone ring system enhances its potential as a building block for novel therapeutics. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, improve binding affinity, and fine-tune electronic properties.^[3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, reactivity, and application of this versatile compound. We will move beyond simple protocols to explore the causal chemistry, enabling teams to leverage this molecule to its fullest potential in the quest for next-generation pharmaceuticals.

Core Molecular Attributes and Physicochemical Profile

4-Fluorobenzo[d]isoxazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisoxazole class.^[4] Its structure features a benzene ring fused to an isoxazolone ring, a

system that can be viewed as a cyclic hydroxamic acid ester (a lactam-like structure with an N-O bond). This arrangement confers a unique combination of stability and reactivity.

Table 1: Physicochemical Properties of **4-Fluorobenzo[d]isoxazol-3(2H)-one**

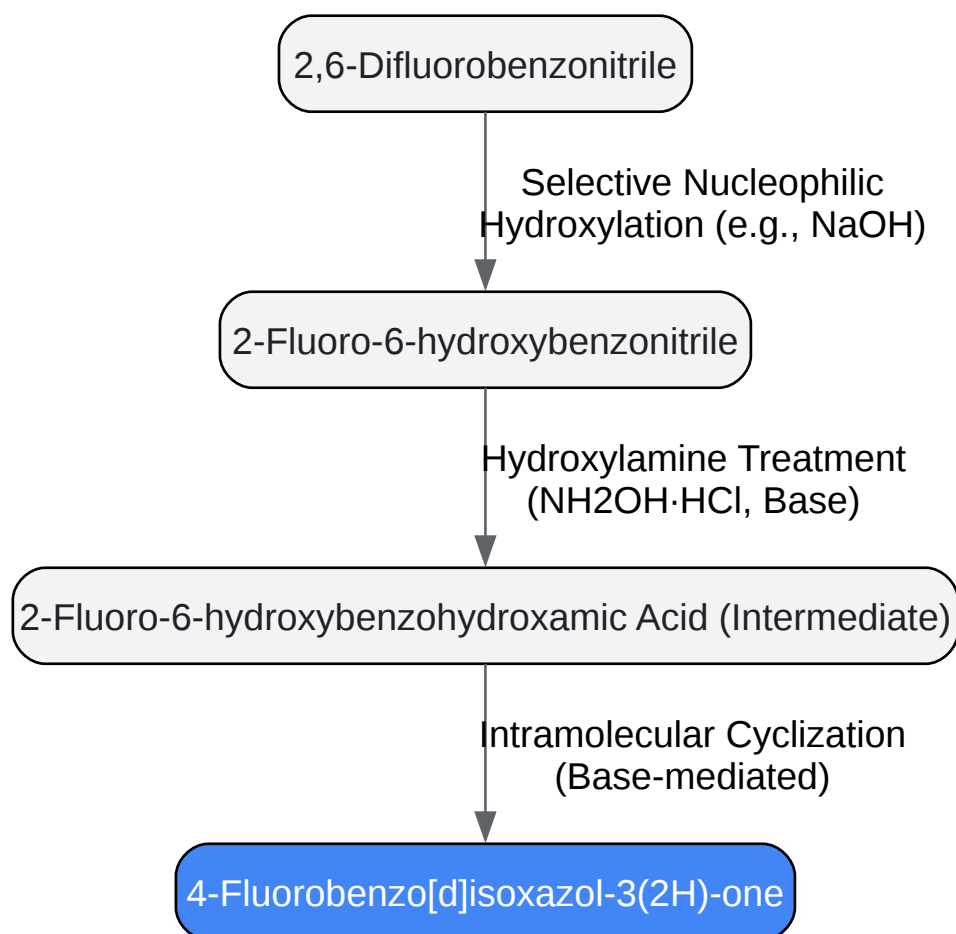
Property	Value	Source
CAS Number	178747-83-6	[4] [5]
Molecular Formula	C ₇ H ₄ FNO ₂	[4] [5]
Molecular Weight	153.11 g/mol	[4] [5]
Appearance	White to off-white solid (predicted)	
SMILES	<chem>FC1=C2C(=O)NOC2=CC=C1</chem>	[4]
Hazard Codes	H302, H315, H319, H335	[4]

The N-H proton of the isoxazolone ring is weakly acidic, a critical feature that serves as a primary handle for synthetic diversification, as will be discussed in the reactivity section. The fluorine atom's electron-withdrawing nature influences the aromatic ring's reactivity and can participate in specific hydrogen bonding or dipolar interactions within a biological target.

Synthesis Strategy: A Logic-Driven Approach to the Core Scaffold

The construction of the 1,2-benzisoxazole ring system is most elegantly achieved through the intramolecular cyclization of an appropriately substituted aromatic precursor.[\[6\]](#) A robust and logical pathway for synthesizing **4-Fluorobenzo[d]isoxazol-3(2H)-one** begins with a precursor bearing ortho-positioned hydroxyl and cyano groups, facilitated by the presence of a fluorine atom.

The causality of this approach lies in the conversion of the nitrile group into a hydroxamic acid, which then undergoes a facile, base-mediated intramolecular nucleophilic attack by the adjacent phenoxide ion to form the stable five-membered heterocyclic ring.



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Caption: Proposed synthetic workflow for **4-Fluorobenzo[d]isoxazol-3(2H)-one**.

Experimental Protocol: Synthesis of 4-Fluorobenzo[d]isoxazol-3(2H)-one

This protocol is a representative methodology based on established chemical principles for analogous structures.^{[6][7]}

Step 1: Selective Hydroxylation of 2,6-Difluorobenzonitrile

- To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as DMSO or dioxane, add powdered sodium hydroxide (1.1 eq).
- Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed. The rationale here is that one fluorine atom, activated by the electron-

withdrawing nitrile group, undergoes nucleophilic aromatic substitution by the hydroxide ion.

- Cool the mixture, acidify with dilute HCl to precipitate the product, and filter to obtain 2-fluoro-6-hydroxybenzonitrile. Purify by recrystallization or column chromatography.

Step 2: Formation and Cyclization to the Final Product

- Suspend 2-fluoro-6-hydroxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
- Add an aqueous solution of a base, such as sodium carbonate (2.0 eq), and reflux the mixture for 12-24 hours. This step first generates the hydroxamic acid intermediate in situ.
- The phenoxide, formed under basic conditions, then acts as an intramolecular nucleophile, displacing the second fluorine atom to close the ring.
- After reaction completion (monitored by TLC), cool the mixture and acidify with dilute HCl.
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield **4-Fluorobenzo[d]isoxazol-3(2H)-one**. This self-validating system should yield a product whose spectroscopic data matches the expected profile.

Spectroscopic Validation and Characterization

Rigorous structural confirmation is paramount. The combination of NMR, IR, and mass spectrometry provides an unambiguous fingerprint of the target molecule. While specific experimental spectra for this exact compound are not widely published, a reliable profile can be predicted based on extensive data from analogous structures.^{[8][9][10]}

Table 2: Predicted Spectroscopic Data for **4-Fluorobenzo[d]isoxazol-3(2H)-one**

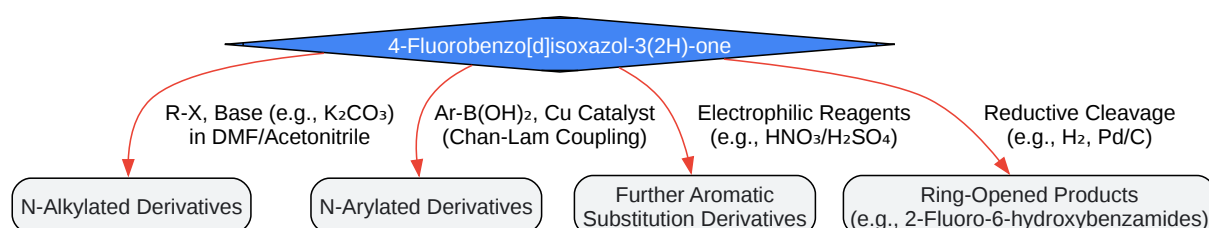
Technique	Expected Features
^1H NMR (DMSO- d_6)	δ 11.0-12.0 (br s, 1H, N-H), δ 7.2-7.8 (m, 3H, Ar-H). Aromatic signals will show complex splitting due to H-H and H-F coupling.
^{13}C NMR (DMSO- d_6)	δ 160-165 (C=O), δ 155-160 (d, $J \approx 240$ -250 Hz, C-F), aromatic carbons between δ 110-140.
^{19}F NMR (DMSO- d_6)	A single resonance is expected in the typical aromatic fluorine region (δ -110 to -130 ppm), likely showing coupling to ortho protons.
IR (KBr)	$\sim 3200\text{ cm}^{-1}$ (N-H stretch), $\sim 1750\text{ cm}^{-1}$ (C=O lactam stretch), $\sim 1250\text{ cm}^{-1}$ (C-F stretch), $\sim 1600, 1480\text{ cm}^{-1}$ (Aromatic C=C stretch).
Mass Spec (ESI-)	$[\text{M-H}]^-$ at m/z 152.1

Protocol: Standard Characterization Workflow

- **Sample Preparation:** Prepare a ~ 5 -10 mg/mL solution of the synthesized product in DMSO- d_6 for NMR analysis. For IR, prepare a KBr pellet. For MS, prepare a ~ 1 mg/mL solution in methanol or acetonitrile.
- **NMR Acquisition:** Record ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher spectrometer. The key diagnostic signals are the broad N-H proton, the characteristic splitting pattern of the aromatic region, and the large carbon-fluorine coupling constant in the ^{13}C spectrum.
- **IR Spectroscopy:** Acquire a spectrum from 4000 - 400 cm^{-1} . The high-frequency carbonyl stretch is a definitive indicator of the isoxazolone ring.
- **Mass Spectrometry:** Use electrospray ionization (ESI) in both positive and negative modes to confirm the molecular weight. The $[\text{M-H}]^-$ ion is often prominent for this class of compounds.

Chemical Reactivity: Pathways to Molecular Diversity

The true power of **4-Fluorobenzo[d]isoxazol-3(2H)-one** as a building block lies in its predictable reactivity, which allows for systematic chemical modification to build libraries of drug-like molecules. The primary reactive handles are the N-H proton and the aromatic ring.



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Caption: Key reactivity pathways for synthetic diversification.

Protocol: N-Alkylation for Library Synthesis

This protocol describes a general method for attaching various alkyl side chains, a common strategy in structure-activity relationship (SAR) studies.^[1]

- **Setup:** To a solution of **4-Fluorobenzo[d]isoxazol-3(2H)-one** (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). The base deprotonates the acidic N-H, forming the corresponding anion in situ.
- **Reaction:** Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) dropwise to the stirred suspension.
- **Heating & Monitoring:** Heat the reaction to 50-70 °C. The choice of temperature is a balance; it must be sufficient to drive the S_N2 reaction without promoting side reactions. Monitor progress by TLC.
- **Workup & Purification:** Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

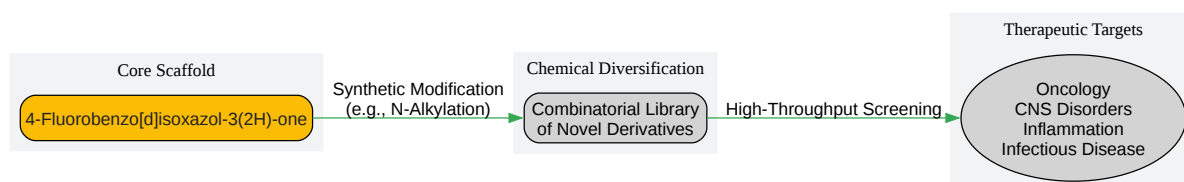
- Validation: Purify the crude product via column chromatography. The success of the reaction is confirmed by the disappearance of the N-H proton signal in the ^1H NMR spectrum and the appearance of new signals corresponding to the added alkyl group.

Significance and Applications in Drug Development

The benzo[d]isoxazole scaffold is a cornerstone of modern medicinal chemistry, most famously represented in the atypical antipsychotic drug Risperidone.^{[6][11]} Risperidone contains a 6-fluoro-benzo[d]isoxazol-3-yl moiety attached to a piperidine ring, demonstrating the clinical success of this core structure.^{[11][12][13]}

Derivatives have shown a remarkable breadth of biological activities, including:

- Anticancer Agents: By targeting critical pathways like BET bromodomains or VEGFR-2 signaling.^{[2][14]}
- Antipsychotics and Neuroprotectives: Modulating dopamine and serotonin receptors.^{[6][15]}
- Anti-inflammatory and Analgesic Agents: Through mechanisms like COX-2 inhibition.^{[16][17]}
- Antimicrobial Compounds: Exhibiting activity against various bacterial and fungal strains.^{[1][17]}



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Caption: Role of the scaffold in the drug discovery pipeline.

4-Fluorobenzo[d]isoxazol-3(2H)-one is therefore not merely a chemical reagent, but a strategic starting point for the rational design of new chemical entities (NCEs) aimed at a wide array of therapeutic targets.

Conclusion

4-Fluorobenzo[d]isoxazol-3(2H)-one stands as a molecule of significant strategic importance for chemical and pharmaceutical research. Its robust synthesis, well-defined spectroscopic signature, and predictable reactivity make it an ideal scaffold for building molecular libraries. The proven success of the benzo[d]isoxazole core in marketed drugs provides a strong validation for its continued exploration. This guide has provided the foundational chemical principles and practical methodologies necessary for scientists to effectively utilize this compound, accelerating the journey from a promising building block to a potential life-saving therapeutic.

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